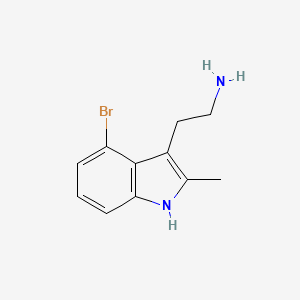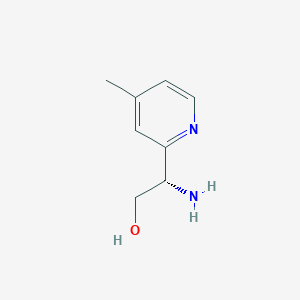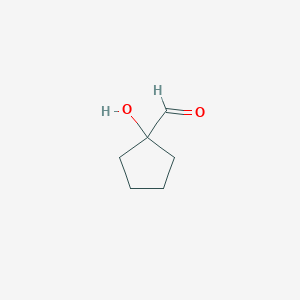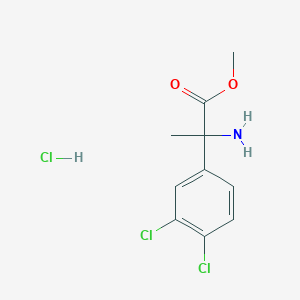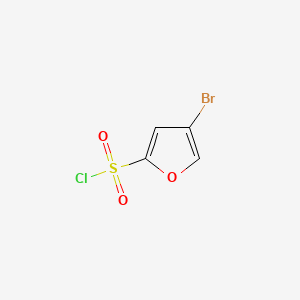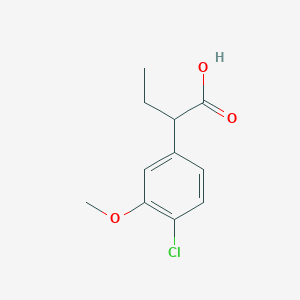![molecular formula C14H31N3O3 B13600123 tert-butylN-{3-[(4-aminobutyl)(2-hydroxyethyl)amino]propyl}carbamate](/img/structure/B13600123.png)
tert-butylN-{3-[(4-aminobutyl)(2-hydroxyethyl)amino]propyl}carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-butylN-{3-[(4-aminobutyl)(2-hydroxyethyl)amino]propyl}carbamate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, an aminobutyl group, and a hydroxyethyl group, all connected through a carbamate linkage.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-{3-[(4-aminobutyl)(2-hydroxyethyl)amino]propyl}carbamate typically involves multiple steps, starting with the protection of the amino groups and the formation of the carbamate linkage. One common method involves the reaction of tert-butyl chloroformate with the appropriate amine precursors under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of automated reactors and advanced purification systems can further enhance the efficiency of the production process .
化学反应分析
Types of Reactions
tert-butylN-{3-[(4-aminobutyl)(2-hydroxyethyl)amino]propyl}carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbamate linkage can be reduced to yield amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield aldehydes or ketones, while reduction of the carbamate linkage can produce primary or secondary amines .
科学研究应用
tert-butylN-{3-[(4-aminobutyl)(2-hydroxyethyl)amino]propyl}carbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of tert-butylN-{3-[(4-aminobutyl)(2-hydroxyethyl)amino]propyl}carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism may vary depending on the specific application and context of use .
相似化合物的比较
Similar Compounds
- tert-butylN-{3-[(4-aminobutyl)(methyl)amino]propyl}carbamate
- tert-butyl (3-aminopropyl)carbamate
- tert-butyl N-[3-(4-aminobutanamido)propyl]carbamate
Uniqueness
tert-butylN-{3-[(4-aminobutyl)(2-hydroxyethyl)amino]propyl}carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.
属性
分子式 |
C14H31N3O3 |
|---|---|
分子量 |
289.41 g/mol |
IUPAC 名称 |
tert-butyl N-[3-[4-aminobutyl(2-hydroxyethyl)amino]propyl]carbamate |
InChI |
InChI=1S/C14H31N3O3/c1-14(2,3)20-13(19)16-8-6-10-17(11-12-18)9-5-4-7-15/h18H,4-12,15H2,1-3H3,(H,16,19) |
InChI 键 |
HVIDVQGHZCDLBG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NCCCN(CCCCN)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1'-(2-{[1,1'-Biphenyl]-4-yl}acetyl)-[1,4'-bipiperidin]-2-one](/img/structure/B13600048.png)

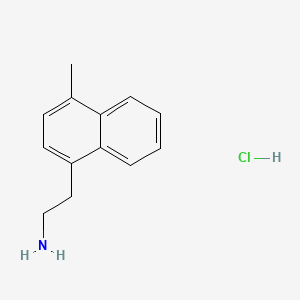
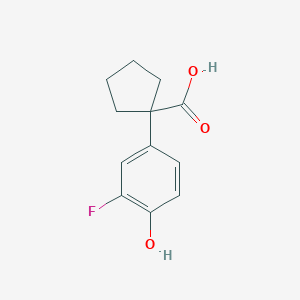
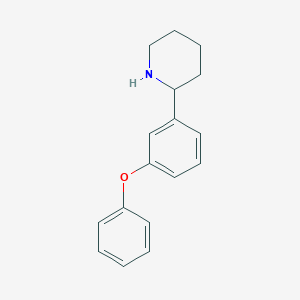

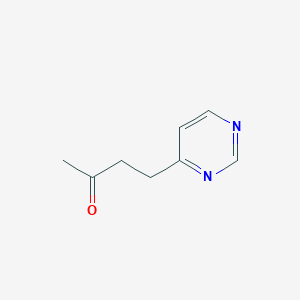
![tert-butyl N-[3-amino-2-(difluoromethyl)propyl]carbamate](/img/structure/B13600093.png)
